2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide
Description
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-6-7-14(15(8-10)19(21)22)18-16(20)11(2)23-13-5-3-4-12(17)9-13/h3-9,11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVYZHVTAQAKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 3-bromophenoxypropanoic acid: The 3-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base to form 3-bromophenoxypropanoic acid.
Formation of the amide: The final step involves the reaction of 3-bromophenoxypropanoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenoxy group can be subjected to nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Substitution: The amide group can participate in nucleophilic acyl substitution reactions, where the amide is converted to other functional groups such as esters or acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: 2-(3-bromophenoxy)-N-(4-methyl-2-aminophenyl)propanamide.
Reduction: Various substituted phenoxypropanamides.
Substitution: Esters, acids, or other derivatives of the original amide.
Scientific Research Applications
2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving amides and nitro groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Biological Activity
2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide, commonly referred to as BPNMP, is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
General Information
- Chemical Formula : C16H15BrN2O4
- Molecular Weight : 379.21 g/mol
- CAS Number : 632290-80-3
- Synthesis : BPNMP is synthesized from 4-methyl-2-nitroaniline and 3-bromophenol through nucleophilic substitution and acid-base reactions. The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry .
Biological Properties
BPNMP exhibits a range of biological activities, including:
- Antifungal Activity : BPNMP has been shown to inhibit the growth of Candida albicans, a significant pathogenic fungus. This activity is crucial in developing antifungal therapies .
- Anti-inflammatory Effects : The compound reduces inflammation in human cells, indicating potential use in treating inflammatory diseases .
- Anticancer Properties : BPNMP induces apoptosis in various cancer cell lines and inhibits tumor growth in animal models. In vitro studies reveal its effectiveness against cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antifungal | Candida albicans | Growth inhibition |
| Anti-inflammatory | Human cells | Reduced inflammation |
| Anticancer | MCF-7, U-937 | Induction of apoptosis |
The precise mechanisms underlying the biological activities of BPNMP are still under investigation. However, preliminary studies suggest that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways. For instance, flow cytometry assays indicate that BPNMP increases the expression levels of p53 and activates caspase pathways in cancer cells, leading to programmed cell death .
Toxicity and Safety
BPNMP has demonstrated low toxicity in preliminary studies, showing no mutagenic or genotoxic effects. However, comprehensive toxicity assessments are necessary to evaluate its safety profile for potential therapeutic applications .
Applications in Research
Given its promising biological properties, BPNMP is being explored for various applications:
- Lead Compound Development : Its structure can serve as a template for designing new antifungal and anticancer agents .
- Structure-Activity Relationship (SAR) Studies : Researchers are investigating how modifications to the BPNMP structure can enhance its biological activity .
Current State of Research
Research on BPNMP is still evolving. Most studies have focused on its synthesis and initial biological characterization. Future research should aim to explore its pharmacokinetics, long-term toxicity, and broader therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
